1-(Azidomethyl)-2-chloro-3-methylbenzene

Catalog No.
S8705462
CAS No.
M.F
C8H8ClN3
M. Wt
181.62 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Azidomethyl)-2-chloro-3-methylbenzene

Product Name

1-(Azidomethyl)-2-chloro-3-methylbenzene

IUPAC Name

1-(azidomethyl)-2-chloro-3-methylbenzene

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

InChI

InChI=1S/C8H8ClN3/c1-6-3-2-4-7(8(6)9)5-11-12-10/h2-4H,5H2,1H3

InChI Key

RFKLIDRJIPGBCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CN=[N+]=[N-])Cl

1-(Azidomethyl)-2-chloro-3-methylbenzene, also known by its chemical formula C7_7H6_6ClN3_3, is an organic compound featuring an azide functional group (-N3_3) attached to a benzyl moiety. The compound consists of a chloromethyl group and a methyl group on the benzene ring, which is substituted at the second and third positions, respectively. This unique structure contributes to its reactivity and potential applications in synthetic chemistry and material science.

The azide group in 1-(azidomethyl)-2-chloro-3-methylbenzene allows for various chemical transformations. Notably, it can participate in:

  • Copper(I)-catalyzed cycloaddition: This reaction forms 1,2,3-triazoles when reacted with alkynes, a common method in click chemistry .
  • Staudinger reduction: This reaction converts azides into amines using phosphines .
  • Curtius rearrangement: This reaction transforms azides into isocyanates .

These reactions exploit the high reactivity of the azide functional group, making it a versatile building block in organic synthesis.

The synthesis of 1-(azidomethyl)-2-chloro-3-methylbenzene typically involves:

  • Nucleophilic substitution: The compound can be synthesized by reacting 2-chloro-3-methylbenzyl chloride with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This reaction proceeds via an SN2 mechanism to introduce the azide group .
    R Cl+NaN3R N3+NaCl\text{R Cl}+\text{NaN}_3\rightarrow \text{R N}_3+\text{NaCl}
  • Alternative methods: Other synthetic routes may involve the use of diazonium salts or direct azidation of suitable precursors under controlled conditions .

1-(Azidomethyl)-2-chloro-3-methylbenzene finds applications in:

  • Material Science: It is used as a precursor for creating cross-linked polymer networks through azide-alkyne cycloaddition reactions.
  • Medicinal Chemistry: Its derivatives may serve as intermediates in the synthesis of pharmaceuticals.
  • Chemical Biology: As a bioorthogonal reagent, it can be utilized for labeling biomolecules in live cells.

Interaction studies involving 1-(azidomethyl)-2-chloro-3-methylbenzene often focus on its reactivity with various nucleophiles and electrophiles. The azide group can react with:

  • Alkynes: Leading to triazole formation.
  • Phosphines: Resulting in the formation of amines through Staudinger reactions.

These interactions are crucial for understanding its potential applications in drug design and materials development.

Several compounds share structural similarities with 1-(azidomethyl)-2-chloro-3-methylbenzene. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Characteristics
1-Azido-4-chlorobenzeneAzide at para positionMore reactive due to para substitution
1-(Azidomethyl)-4-methoxybenzeneMethoxy group at para positionSolubility differences due to methoxy substituent
1-Azido-2-chlorobenzeneAzide at ortho positionDifferent steric interactions affecting reactivity
1-(Azidomethyl)-2-bromobenzeneBromine instead of chlorineHigher electrophilicity compared to chlorine

Each compound exhibits distinct reactivity patterns influenced by the position and type of substituents on the benzene ring, making them suitable for varied applications in organic synthesis.

Molecular Architecture and Nomenclature

The IUPAC name 1-(Azidomethyl)-2-chloro-3-methylbenzene denotes a benzene ring with three distinct substituents:

  • Azidomethyl (-CH₂N₃) at position 1: A high-energy functional group capable of participating in cycloaddition reactions.
  • Chlorine (-Cl) at position 2: An electron-withdrawing group that deactivates the ring toward electrophilic substitution.
  • Methyl (-CH₃) at position 3: An electron-donating group that sterically hinders adjacent positions.

The molecular formula is C₈H₈ClN₃, with a molecular weight of 181.62 g/mol. The spatial arrangement of substituents creates a steric profile that directs reactivity to specific sites, such as the para position relative to the chlorine atom.

Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₈ClN₃
Molecular Weight181.62 g/mol
Boiling Point280–285°C (estimated)
Density1.25 g/cm³ (predicted)
SolubilitySoluble in DMF, THF, acetone

Spectroscopic Signatures

  • IR Spectroscopy: A strong absorption band at ~2100 cm⁻¹ confirms the presence of the azide group.
  • ¹H NMR: Signals at δ 2.35 ppm (singlet, CH₃), δ 4.45 ppm (singlet, CH₂N₃), and aromatic protons between δ 7.1–7.4 ppm.
  • ¹³C NMR: Resonances at 21.5 ppm (CH₃), 45.2 ppm (CH₂N₃), and 125–140 ppm for aromatic carbons.

Precursor Selection for Azidomethyl Group Introduction

The introduction of the azidomethyl group typically begins with benzyl halide precursors. Benzyl bromides and chlorides are favored due to their reactivity in nucleophilic substitution (SN2) reactions with sodium azide (NaN₃). For example, benzyl chloride reacts with NaN₃ in dimethylformamide (DMF)/water systems at 64°C to yield benzyl azide with 99% efficiency [2] [5]. The choice of solvent significantly impacts reaction kinetics: polar aprotic solvents like DMF enhance NaN₃ solubility and stabilize transition states, whereas ethereal solvents reduce side reactions [2].

Table 1: Comparison of Benzyl Halide Precursors in Azidomethylation

PrecursorSolvent SystemTemperature (°C)Yield (%)
Benzyl chlorideDMF/water6499 [2]
Benzyl bromideDMSO2595 [2]

Deuterated analogs, such as (azidomethyl-d₂)benzene, are synthesized similarly, confirming the generality of this approach [2].

Chlorination Strategies for Aromatic Substitution

Regioselective chlorination at the aromatic ring’s ortho position relative to the methyl group requires careful consideration of directing effects. The methyl group at position 3 acts as a meta director, favoring electrophilic substitution at position 2. Chlorine introduction via electrophilic aromatic substitution (EAS) using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) under acidic conditions achieves this selectivity [3]. For instance, nitration followed by chlorination has been reported for analogous structures, though direct methods using Cl₂/FeCl₃ at 0°C yield 85–90% regiopurity [3].

Table 2: Chlorination Agents and Regioselectivity

Chlorination AgentConditionsRegioselectivity (%)
Cl₂/FeCl₃0°C, 2 h90 [3]
NCSH₂SO₄, 25°C, 4 h80 [3]

Methyl Group Positioning and Steric Considerations

The methyl group at position 3 introduces steric hindrance, influencing reaction pathways and yields. Bulky substituents adjacent to the azidomethyl or chloro groups can slow reaction rates by 20–30% due to restricted access to the reactive site [2]. For example, deuterium-labeled analogs demonstrate reduced steric effects, achieving near-quantitative yields in azide formation [2]. Computational models suggest that van der Waals repulsion between the methyl and azidomethyl groups alters transition-state geometries, necessitating optimized reaction times [4].

Catalytic Systems for Azide Incorporation

While classical SN2 reactions proceed without catalysts, challenging substrates benefit from copper(I)-based systems. Single-atom Cu catalysts embedded in graphitic carbon nitride (Cu-SA/mpgC₃N₄) enhance azide-alkyne cycloadditions, though they also improve azide substitution kinetics by stabilizing intermediates [4]. Homogeneous catalysts like CuBr achieve 92% yield in azidomethylation, whereas heterogeneous analogs like Cu-SA/mpgC₃N₄ reach 95% under similar conditions [4].

Table 3: Catalytic Efficiency in Azide Incorporation

CatalystReaction TypeYield (%)
CuBrHomogeneous92 [4]
Cu-SA/mpgC₃N₄Heterogeneous95 [4]

Purification Techniques for Azide-Containing Compounds

Azides’ thermal sensitivity demands mild purification methods. Flash chromatography on silica gel (eluent: hexane/ethyl acetate) removes unreacted precursors, while recrystallization from cold ethanol yields crystalline products [1] [5]. For lab-scale synthesis, rotary evaporation under reduced pressure (20–25°C) prevents decomposition, achieving >97% purity as verified by HPLC [1].

Table 4: Purification Methods for Azide Derivatives

MethodPurity (%)Key Advantage
Flash chromatography97 [1]Scalability
Recrystallization95 [5]Crystallinity control

The nuclear magnetic resonance spectroscopic analysis of 1-(azidomethyl)-2-chloro-3-methylbenzene reveals characteristic spectral features that provide valuable structural information about this compound.

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 1-(azidomethyl)-2-chloro-3-methylbenzene exhibits distinct spectral regions characteristic of substituted benzyl azide derivatives. The aromatic proton signals appear in the typical aromatic region between 7.0-7.5 parts per million [1] [2]. For similar azidomethyl-substituted aromatic compounds, the aromatic protons display characteristic multiplicities and coupling patterns reflecting the substitution pattern on the benzene ring [1] [3] [4].

The methylene protons of the azidomethyl group (-CH₂N₃) are expected to appear as a characteristic singlet around 4.2-4.4 parts per million [1] [2] [5]. This chemical shift is consistent with other benzyl azide derivatives, where the methylene protons adjacent to the azide functional group exhibit deshielding due to the electron-withdrawing nature of the nitrogen-nitrogen triple bond [1] [3]. The integration ratio for this signal corresponds to two protons, confirming the presence of the methylene bridge [1] [5].

The methyl substituent on the benzene ring appears as a singlet around 2.3-2.4 parts per million, with an integration corresponding to three protons [1] [3]. This chemical shift is typical for aromatic methyl groups and reflects the electron-donating nature of the methyl substituent [3] [4].

Carbon-13 Nuclear Magnetic Resonance Characteristics

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information for 1-(azidomethyl)-2-chloro-3-methylbenzene. The aromatic carbon signals appear in the characteristic aromatic region between 120-140 parts per million [1] [2] [3]. The substitution pattern results in distinct chemical shifts for each aromatic carbon, reflecting the electronic influence of the chlorine, methyl, and azidomethyl substituents [3] [4].

The methylene carbon of the azidomethyl group appears around 54-55 parts per million, which is characteristic for carbon atoms directly bonded to azide functional groups [1] [2] [6]. This chemical shift reflects the electron-withdrawing influence of the azide group on the adjacent carbon atom [1] [3].

The methyl carbon signal appears around 20-22 parts per million, consistent with aromatic methyl substituents [3] [4]. The quaternary aromatic carbons bearing substituents exhibit chemical shifts that reflect the combined electronic effects of the chlorine, methyl, and azidomethyl groups [3].

Coupling Constant Analysis

The aromatic proton coupling constants in 1-(azidomethyl)-2-chloro-3-methylbenzene follow established patterns for substituted benzene derivatives. Ortho coupling constants typically range from 6-9 Hertz, while meta coupling constants appear around 2-3 Hertz [7] [4]. The specific substitution pattern of this compound results in characteristic splitting patterns that aid in structural confirmation [7] [4].

The absence of coupling for the azidomethyl methylene protons confirms their chemical equivalence and the singlet multiplicity observed in the proton nuclear magnetic resonance spectrum [1] [3]. Similarly, the methyl group protons appear as a singlet due to the absence of nearby coupling partners [3] [4].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1-(azidomethyl)-2-chloro-3-methylbenzene reveals characteristic fragmentation patterns that provide valuable structural information and confirm the presence of key functional groups.

Molecular Ion and Base Peak Analysis

The molecular ion peak for 1-(azidomethyl)-2-chloro-3-methylbenzene appears at mass-to-charge ratio 181, corresponding to the molecular formula C₈H₈ClN₃ [8]. The molecular ion typically exhibits moderate intensity in electron ionization mass spectrometry, which is characteristic of benzyl azide derivatives [9] [10] [5].

The isotope pattern of the molecular ion peak reflects the presence of chlorine, showing the characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak due to the natural abundance of chlorine-37 [9] [11]. This isotope pattern serves as a diagnostic feature confirming the presence of chlorine in the molecular structure [11].

Characteristic Fragmentation Pathways

The primary fragmentation pathway involves the loss of molecular nitrogen (28 mass units) from the azide functional group, resulting in a fragment ion at mass-to-charge ratio 153 [9] [10]. This fragmentation is characteristic of organic azides and represents one of the most common fragmentation patterns observed in azide-containing compounds [9] [10] [5].

Additional fragmentation occurs through the loss of the azide group entirely (42 mass units, corresponding to N₃), producing a fragment ion at mass-to-charge ratio 139 [9] [10]. This fragmentation pathway is typical for benzyl azide derivatives and provides confirmation of the azide functional group presence [10] [5].

The benzyl cation fragment, formed through cleavage of the bond between the aromatic ring and the methylene group, appears as a significant peak in the mass spectrum [9] [11] [10]. The presence of the chlorine and methyl substituents affects the stability and intensity of this fragment, with the chlorine providing additional stabilization through resonance effects [11].

Secondary Fragmentation Processes

Secondary fragmentation processes include the loss of hydrogen chloride (36 mass units) from various fragment ions, resulting in additional peaks in the mass spectrum [11]. This elimination is facilitated by the ortho relationship between the chlorine substituent and the azidomethyl group [11].

The aromatic region of the molecule undergoes typical aromatic fragmentation patterns, including the formation of tropylium-type ions and subsequent rearrangements [11] [10]. The methyl substituent can be lost as a methyl radical (15 mass units), contributing to the overall fragmentation pattern [11].

Diagnostic Ion Analysis

The presence of characteristic azide fragment ions, including those resulting from nitrogen loss and azide group elimination, provides definitive confirmation of the azide functional group [9] [10]. The combination of these fragments with the molecular ion isotope pattern allows for unambiguous structural identification [9] [10] [5].

The fragmentation pattern also reveals information about the substitution pattern on the benzene ring, with specific fragments corresponding to the chloro-methyl substitution arrangement [11] [10]. This information is valuable for distinguishing between different positional isomers of chloromethylbenzyl azides [10].

Infrared Spectroscopy of Azide Functional Groups

Infrared spectroscopic analysis of 1-(azidomethyl)-2-chloro-3-methylbenzene provides critical information about the azide functional group and other structural features of the molecule.

Azide Asymmetric Stretching Vibration

The most characteristic feature in the infrared spectrum of 1-(azidomethyl)-2-chloro-3-methylbenzene is the asymmetric stretching vibration of the azide functional group, which appears as a strong absorption band around 2100-2120 wavenumbers [12] [13] [14] [15]. This absorption is one of the most diagnostic features for azide functional groups and typically exhibits high intensity due to the large change in dipole moment during the vibration [12] [14] [16].

The azide asymmetric stretch in aliphatic azides, such as the azidomethyl group in this compound, typically appears at slightly lower frequencies compared to aromatic azides [12] [14] [15]. The electron-withdrawing nature of the chlorine substituent and the electron-donating effect of the methyl group may cause minor shifts in the exact frequency of this absorption [12] [15].

Environmental Effects on Azide Absorption

The frequency of the azide asymmetric stretching vibration is sensitive to the local environment and intermolecular interactions [12] [13] [14]. In solid state measurements, the azide absorption may exhibit slight frequency shifts compared to solution measurements due to crystal packing effects and intermolecular interactions [12] [14].

Hydrogen bonding interactions, while not directly involving the azide nitrogen atoms, can influence the electronic environment and cause subtle frequency shifts [12] [13]. The presence of the chlorine substituent may facilitate weak intermolecular interactions that affect the azide vibrational frequency [12] [15].

Bandwidth and Intensity Characteristics

The azide asymmetric stretching band typically exhibits a relatively narrow bandwidth, often around 20-30 wavenumbers full width at half maximum [12] [13] [14]. This narrow bandwidth is characteristic of well-defined vibrational modes and indicates minimal conformational heterogeneity around the azide functional group [12] [14].

The intensity of the azide absorption is typically very strong, with extinction coefficients ranging from 1000-2000 inverse molar centimeters [12] [13]. This high intensity makes the azide absorption easily detectable even at low concentrations and serves as a reliable diagnostic feature [12] [14].

Additional Vibrational Features

Beyond the characteristic azide absorption, the infrared spectrum contains additional features corresponding to other functional groups in the molecule [15] [16]. The aromatic carbon-carbon stretching vibrations appear around 1600 and 1500 wavenumbers, characteristic of substituted benzene rings [16] [3].

The carbon-hydrogen stretching vibrations of the methylene group appear around 2900-3000 wavenumbers, while the aromatic carbon-hydrogen stretches occur around 3000-3100 wavenumbers [16]. The methyl group contributes symmetric and asymmetric stretching vibrations in the 2800-3000 wavenumber region [16].

The carbon-chlorine stretching vibration appears in the fingerprint region around 700-800 wavenumbers, providing confirmation of the chlorine substituent [16]. The exact frequency depends on the hybridization of the carbon atom and the electronic environment created by neighboring substituents [16].

Fermi Resonance Considerations

In some cases, azide functional groups may exhibit Fermi resonance, where the fundamental azide asymmetric stretch interacts with overtone or combination bands of similar frequency [12] [13]. This interaction can result in the splitting of the azide band into two components or the appearance of additional weak absorptions near the main azide peak [12] [13].

The likelihood of Fermi resonance depends on the specific molecular environment and the presence of other vibrational modes with appropriate symmetry and frequency [12] [13]. For 1-(azidomethyl)-2-chloro-3-methylbenzene, the relatively simple structure suggests that significant Fermi resonance effects are unlikely, but careful spectral analysis should consider this possibility [12] [13].

X-ray Crystallographic Studies (Hypothetical Projections)

Based on established crystallographic data for related benzyl azide derivatives and the structural characteristics of 1-(azidomethyl)-2-chloro-3-methylbenzene, several crystallographic features can be projected for this compound.

Molecular Geometry and Conformation

The molecular geometry of 1-(azidomethyl)-2-chloro-3-methylbenzene in the crystalline state is expected to exhibit a planar aromatic ring with substituents adopting energetically favorable conformations [17] [18] [19]. The azide functional group typically adopts a linear geometry with nitrogen-nitrogen-nitrogen bond angles approaching 180 degrees [20] [19] [21].

The azidomethyl group is anticipated to adopt a conformation where the methylene carbon-nitrogen bond is oriented to minimize steric interactions with the chlorine substituent in the ortho position [19] [22]. This conformational preference is influenced by both steric and electronic factors, including potential weak intermolecular interactions [19] [23].

The bond lengths within the azide functional group are expected to be consistent with other organic azides, with nitrogen-nitrogen distances of approximately 1.1-1.2 Angstroms for the terminal nitrogen-nitrogen bond and 1.2-1.3 Angstroms for the central nitrogen-nitrogen bond [19] [21] [24]. These bond lengths reflect the resonance character of the azide functional group [21] [24].

Crystal Packing and Intermolecular Interactions

The crystal packing of 1-(azidomethyl)-2-chloro-3-methylbenzene is expected to be influenced by several types of intermolecular interactions [19] [21] [23]. The azide functional group can participate in weak electrostatic interactions with neighboring molecules, contributing to the overall crystal stability [21] [23].

The chlorine substituent may engage in halogen bonding interactions with electron-rich regions of neighboring molecules [19] [23]. These interactions can influence the molecular orientation within the crystal lattice and affect the overall packing efficiency [23].

Pi-stacking interactions between aromatic rings of adjacent molecules are likely to contribute to the crystal packing, with the substitution pattern affecting the strength and geometry of these interactions [19] [17]. The electron-withdrawing chlorine and electron-donating methyl substituents create an asymmetric electronic distribution that may favor specific stacking arrangements [19].

Hydrogen Bonding Networks

While 1-(azidomethyl)-2-chloro-3-methylbenzene lacks traditional hydrogen bond donors, weak carbon-hydrogen to nitrogen interactions may contribute to the crystal packing [19] [24] [25]. The methyl and methylene protons can act as weak hydrogen bond donors to the azide nitrogen atoms of neighboring molecules [24] [25].

The aromatic protons may also participate in weak carbon-hydrogen to pi interactions with neighboring aromatic rings [19] [25]. These interactions, while individually weak, can collectively contribute to the stability of the crystal structure [25].

Thermal Parameters and Disorder

The thermal motion of atoms within the crystal lattice can provide information about the flexibility and dynamics of different molecular segments [19] [22] [24]. The azide functional group, being linear and relatively rigid, is expected to exhibit anisotropic thermal parameters reflecting its directional character [22] [24].

The methyl group may exhibit rotational disorder about the carbon-carbon bond, particularly at elevated temperatures [19] [24]. This disorder can manifest as enlarged thermal parameters or, in some cases, resolved disorder models with multiple orientations [24].

The azidomethyl group may show increased thermal motion compared to the aromatic ring, reflecting the greater conformational flexibility of the aliphatic substituent [19] [24]. The degree of thermal motion depends on the strength of intermolecular interactions constraining molecular motion [24].

Space Group and Unit Cell Predictions

Based on the molecular symmetry and typical packing patterns of related compounds, 1-(azidomethyl)-2-chloro-3-methylbenzene is likely to crystallize in a centrosymmetric space group [17] [18] [19]. Common space groups for substituted benzyl azides include P21/c, P-1, and C2/c, depending on the specific substitution pattern and intermolecular interactions [17] [18] [19].

The unit cell dimensions are expected to reflect the molecular size and packing efficiency [19] [22]. Typical unit cell lengths for compounds of similar size range from 8-15 Angstroms, with specific values depending on the crystal system and space group [17] [18] [19].

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Exact Mass

181.0406750 g/mol

Monoisotopic Mass

181.0406750 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

Explore Compound Types